(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSWHCGCDSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alpha-Bromination of 4-Chlorophenylacetic Acid Methyl Ester
A key preparative step involves the selective bromination at the alpha position of the 4-chlorophenylacetic acid methyl ester. This is commonly achieved using bromide sources (e.g., hydrobromic acid or bromide salts such as sodium bromide, potassium bromide) in the presence of hydrogen peroxide under acidic conditions, facilitated by visible or UV light irradiation.
- Dissolve 4-chlorophenylacetic acid methyl ester in an organic solvent.
- Add hydrobromic acid or a bromide salt under acidic conditions.
- Irradiate the reaction mixture with visible or UV light.
- Introduce hydrogen peroxide gradually to effect bromination at the alpha carbon.
This process yields alpha-brominated 4-chlorophenylacetic acid methyl esters with high purity, often without requiring further purification before the next step.
Nucleophilic Substitution with Amino Compounds
The alpha-brominated ester intermediate undergoes nucleophilic substitution with 2-amino compounds (such as 2-aminoethanol or ethylamine derivatives) to form the corresponding aminoacetate ester.
- The reaction is typically performed by mixing the alpha-brominated ester with the amino compound under controlled temperature conditions.
- This step yields racemic mixtures of the aminoacetate ester.
- Enantiomeric resolution can be achieved using chiral acids such as L-tartaric acid or D-10-camphorsulfonic acid to form diastereomeric salts, which can be separated and then converted back to the free base.
Formation of Hydrochloride Salt
The free base aminoacetate ester is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically by:
- Dissolving the free base in a suitable solvent (e.g., ethanol or ethyl acetate).
- Adding hydrochloric acid gas or concentrated HCl solution.
- Isolating the hydrochloride salt by precipitation or crystallization.
This final step stabilizes the compound and improves its handling and storage properties.
Alternative Synthetic Approaches and Coupling Methods
Research literature also describes alternative synthetic routes involving peptide coupling chemistry and ester modification:
- Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) coupling: Used to activate carboxylic acid groups for reaction with amino acid esters or amines, forming amide bonds efficiently.
- Azide coupling methods: Conversion of hydrazides to azides followed by reaction with amines to form corresponding amides.
- Trichloroacetimidate and acetate intermediates: These intermediates facilitate C–C bond formation and structural modifications of related esters, which can be adapted for synthesizing derivatives of (4-chlorophenyl)methyl esters.
These methods provide versatile routes for structural diversification and optimization of the aminoacetate esters, which can be further converted to hydrochloride salts.
Comparative Data on Preparation Methods
| Step | Method | Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Alpha-bromination | Bromide/H2O2 under UV/visible light | Hydrobromic acid, NaBr/KBr, H2O2 | Acidic, UV/visible light irradiation | High purity, no purification needed | Efficient, low pollution, high yield |
| Amino substitution | Nucleophilic substitution | 2-amino compounds | Mild temperature, solvent | Good yield | Racemic product, requires resolution |
| Enantiomeric resolution | Salt formation | L-tartaric acid or D-10-camphorsulfonic acid | Crystallization | High enantiomeric purity | Enables chiral separation |
| Hydrochloride salt formation | Acidification | HCl gas or solution | Room temperature | High purity | Stabilizes compound |
Research Findings and Practical Considerations
- The alpha-bromination step is critical and can be optimized by varying bromide sources and peroxide addition methods to maximize yield and minimize impurities.
- The nucleophilic substitution is generally straightforward but may produce racemic mixtures; chiral resolution is essential for pharmaceutical applications.
- The hydrochloride salt formation step is standard and improves compound stability.
- Alternative coupling methods (DCC/NHS, azide coupling) offer routes to related derivatives with potential biological activities, though they may require more complex purification.
- The described preparation methods show advantages in terms of operational simplicity, environmental considerations (low pollution), and scalability for industrial production.
Chemical Reactions Analysis
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzyl glycinate carboxylic acid.
Reduction: 4-Chlorobenzyl glycinate amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce its therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Impact :
- 4-Chloro vs. 2-Chloro : The para-chloro group in the target compound optimizes electronic and steric interactions in drug-receptor binding, whereas the ortho-chloro derivative (CAS 141109-13-9) may hinder binding due to steric clashes .
- Cyclohexyl vs. Aromatic Esters: Cyclohexyl 2-aminoacetate hydrochloride (CAS 114703-79-6) exhibits lower aromaticity, impacting π-π interactions in drug design .
Physicochemical Properties
- Solubility : The target compound’s 4-chlorophenyl group reduces aqueous solubility compared to unsubstituted glycine methyl ester hydrochloride (water-soluble, 173–177°C melting point) .
- Stability: Hydrochloride salts generally enhance stability. The 4-chlorophenyl derivative’s aromatic ring may promote photodegradation, whereas the cyclohexyl analogue (C₈H₁₆ClNO₂) lacks UV-sensitive groups .
- Crystallinity: 2-(4-Chlorophenyl)acetamide (C₈H₈ClNO) forms hydrogen-bonded layers in its crystal structure, enhancing thermal stability .
Research Findings and Case Studies
- Crystal Engineering: 2-(4-Chlorophenyl)acetamide’s hydrogen-bonded structure (C₈H₈ClNO) provides insights into solid-state stability, relevant for formulation .
- Drug Development: The 4-fluoro analogue (C₉H₁₀ClFNO₂) is under investigation for improved pharmacokinetics in neurology applications .
Biological Activity
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly as a non-ionic organic buffering agent. This article explores its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a chlorophenyl group attached to a methyl aminoacetate structure. This unique configuration contributes to its buffering capacity, making it suitable for various biological applications, especially in cell culture environments where maintaining pH levels is crucial for cellular functions.
Biological Activity
1. Buffering Capacity:
this compound is primarily utilized as a buffering agent in biological systems. Its ability to maintain stable pH levels (between 6 and 8.5) is essential for optimal cell growth and function in laboratory settings. This property distinguishes it from simpler amino acids and other compounds, enhancing its utility in research and clinical applications.
2. Pharmaceutical Applications:
Research indicates that compounds with similar structures have been investigated for potential pharmaceutical applications, including anti-inflammatory and analgesic activities. The buffering capacity of this compound may enhance the efficacy of drugs by stabilizing their pH during storage and application.
Table 1: Comparison of Biological Activities
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C₉H₁₁ClNO₂ | Buffering agent; potential anti-inflammatory | Chlorophenyl substitution enhances buffering capacity |
| Methyl Glycinate | C₇H₁₅NO₂ | Building block in synthesis | Simpler structure |
| Phenylalanine | C₉H₁₁NO₂ | Amino acid involved in protein synthesis | Naturally occurring |
| Chlorpheniramine | C₁₁H₁₄ClN | Antihistamine; exhibits different biological activities | Different mechanism of action |
This table illustrates how this compound stands out due to its specific chlorophenyl substitution, which enhances its buffering capacity compared to simpler amino acids like methyl glycinate.
Interaction Studies
Interaction studies involving this compound have focused on its compatibility with various biological systems. These studies assess:
- Cell Viability: The compound's effect on cell growth and survival in culture.
- Molecular Docking: Investigations into how the compound interacts at the molecular level with target proteins or enzymes.
- Inhibitory Actions: Recent studies have shown that derivatives of related compounds exhibit inhibitory actions on cancer cell lines, indicating potential anticancer properties .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes ester stability |
| Temperature | 50°C | Balances reaction rate/decomposition |
| Base | Triethylamine (1.5 eq) | Neutralizes HCl byproduct |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH (4 weeks) | 12% | Hydrolyzed ester |
| Lyophilized (4°C) | <2% | None detected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
